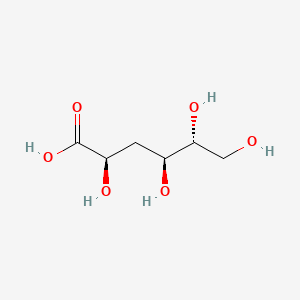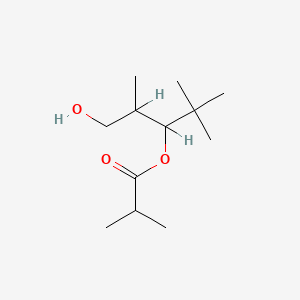
3-Deoxy-D-gluconic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-deoxyhexonic acid is a hexonic acid.
Applications De Recherche Scientifique
Gluconic Acid Production and Utilization
Gluconic acid, a product of glucose oxidation, is an organic acid highly sought after for its multifunctional properties and wide range of applications in various industries like chemical, pharmaceutical, food, and construction. Various production methods of gluconic acid from glucose, including chemical and electrochemical catalysis, enzymatic biocatalysis, and fermentation processes, have been extensively studied. Modern fermentation processes using strains of yeast-like mold Aureobasidium pullulans present significant advantages over traditional methods, offering insights into process efficiency and industrial viability (Anastassiadis & Morgunov, 2007).
Process Intensification for Green Production
The fermentative process and catalytic oxidation are the two primary approaches for gluconic acid production. However, achieving cost-effective and eco-friendly production remains challenging due to the extensive downstream processing involved. Recent advancements in integrating selective membranes and modules with fermenters in downstream purification have shown potential in creating innovative green processes for gluconic acid manufacture. These developments suggest a shift towards sustainable business practices and environmental responsibility in gluconic acid production (Pal, Kumar & Banerjee, 2016).
Sustainable Production of High-Value Acids from Biomass
Sustainable production of gluconic acid (GOA) and glucaric acid (GAA) from biomass-derived glucose is gaining traction due to the high value of these chemicals and their environmental benefits. Developing sustainable heterogeneous catalytic systems for efficient biomass valorization is essential. Recent findings emphasize the potential of emerging technologies, such as ultrasound-assisted, microwave-assisted, and photocatalytic oxidation, for sustainable production of these valuable chemicals. This approach aligns with green chemistry principles and promotes the valorization of biomass and food waste through controllable oxidation pathways (Zhang, Wan, Yu & Tsang, 2021).
Technological and Biological Applications of Derivatized D-glucans
D-glucans, closely related to gluconic acid derivatives, have significant potential in the chemical and pharmaceutical industries due to their biological activities and technological properties. Chemical modifications, such as sulfonylation, carboxymethylation, phosphorylation, and acetylation, enhance the solubility and biological activities of D-glucans. These modifications have shown promising results in various applications, including antioxidation, anticoagulation, and potential treatments for human diseases, highlighting the relevance of further studies on chemically modified glucans (Kagimura, da Cunha, Barbosa & Dekker, 2015).
Propriétés
Numéro CAS |
498-43-1 |
|---|---|
Nom du produit |
3-Deoxy-D-gluconic acid |
Formule moléculaire |
C6H12O6 |
Poids moléculaire |
180.16 g/mol |
Nom IUPAC |
(2R,4S,5R)-2,4,5,6-tetrahydroxyhexanoic acid |
InChI |
InChI=1S/C6H12O6/c7-2-5(10)3(8)1-4(9)6(11)12/h3-5,7-10H,1-2H2,(H,11,12)/t3-,4+,5+/m0/s1 |
Clé InChI |
YGMNHEPVTNXLLS-UHFFFAOYSA-N |
SMILES |
C(C(C(CO)O)O)C(C(=O)O)O |
SMILES canonique |
C(C(C(CO)O)O)C(C(=O)O)O |
Autres numéros CAS |
1518-59-8 18521-63-6 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[(4-Bromophenyl)imino]methyl}-4,6-dichlorophenol](/img/structure/B1210562.png)

![(3-hydroxy-5,6,7,8-tetrahydro-4H-cyclohepta[d]imidazol-2-yl)-phenylmethanone](/img/structure/B1210565.png)
![(3-Methyl-1-phenyl-5-thieno[2,3-c]pyrazolyl)-(3-methyl-1-pyrazolyl)methanone](/img/structure/B1210566.png)









